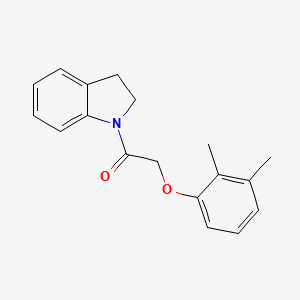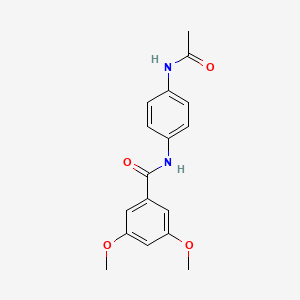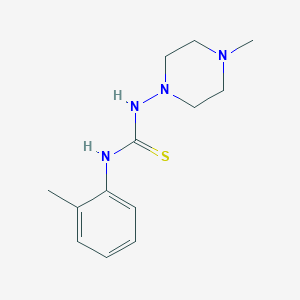![molecular formula C19H14BrN5O3S B11511449 [3-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid](/img/structure/B11511449.png)
[3-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a carbamoylmethyl group, and a triazinoindole core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of the triazinoindole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions The bromophenyl and carbamoylmethyl groups are then introduced through substitution reactions, often using reagents like bromine and carbamoyl chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: It may have potential as a biochemical probe for studying cellular processes, given its unique structure and functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: It could interfere with key cellular processes, such as signal transduction or gene expression, resulting in various biological effects.
Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID include other triazinoindole derivatives, such as:
- 2-[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID
- 2-[3-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID
Uniqueness
The uniqueness of 2-[3-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL]ACETIC ACID lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H14BrN5O3S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[3-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14BrN5O3S/c20-11-4-3-5-12(8-11)21-15(26)10-29-19-22-18-17(23-24-19)13-6-1-2-7-14(13)25(18)9-16(27)28/h1-8H,9-10H2,(H,21,26)(H,27,28) |
InChI Key |
GGBAKCJHDJDWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)N=C(N=N3)SCC(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11511368.png)
![4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11511379.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine](/img/structure/B11511383.png)


![Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11511393.png)
![7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511398.png)
![N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide](/img/structure/B11511400.png)
![N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11511404.png)
![2-(3-Nitrophenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B11511406.png)
![(6E)-5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11511407.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide](/img/structure/B11511414.png)

